4-Benzylidene-2-(trifluoromethyl)oxazol-5(4H)-one

Beschreibung

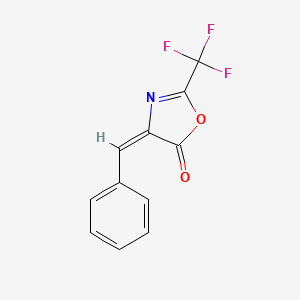

4-Benzylidene-2-(trifluoromethyl)oxazol-5(4H)-one is a heterocyclic compound belonging to the oxazol-5(4H)-one family. Its structure features a benzylidene substituent at position 4 and a trifluoromethyl (-CF₃) group at position 2 of the oxazolone ring. This compound is synthesized via cyclocondensation reactions involving substituted benzoic acid derivatives and aldehydes, typically in the presence of acetic anhydride and sodium acetate . The trifluoromethyl group enhances electron-withdrawing properties, influencing both chemical reactivity and biological activity.

Eigenschaften

Molekularformel |

C11H6F3NO2 |

|---|---|

Molekulargewicht |

241.17 g/mol |

IUPAC-Name |

(4E)-4-benzylidene-2-(trifluoromethyl)-1,3-oxazol-5-one |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)10-15-8(9(16)17-10)6-7-4-2-1-3-5-7/h1-6H/b8-6+ |

InChI-Schlüssel |

QIGFZXUZUWBDOS-SOFGYWHQSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C(F)(F)F |

Kanonische SMILES |

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-2-(trifluoromethyl)oxazol-5(4H)-one typically involves the reaction of hippuric acid with various aldehydes in the presence of 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine at elevated temperatures (around 75°C) . This method provides a straightforward and efficient route to produce the desired oxazolone derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of oxazolone synthesis can be applied. These methods often involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzylidene-2-(trifluoromethyl)oxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxazolone derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazolone products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction can produce simpler oxazolone structures.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features:

- A benzylidene group : Contributes to its reactivity and interaction with biological targets.

- A trifluoromethyl substituent : Enhances lipophilicity, potentially improving bioavailability and interaction with enzymes or receptors.

Medicinal Chemistry

4-Benzylidene-2-(trifluoromethyl)oxazol-5(4H)-one is being explored for its biological activities , including:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains. For example, it significantly reduced biofilm formation in Staphylococcus aureus and inhibited gene expression related to biofilm development.

- Anticancer Activity : In vitro tests indicated that the compound could induce apoptosis in cancer cells. The MTT assay demonstrated reduced cell viability in treated cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Enzyme Inhibition : Research revealed that this compound selectively inhibits monoacylglycerol lipase (MAGL), which could have therapeutic implications for managing pain and inflammation by modulating endocannabinoid levels .

Organic Synthesis

The compound serves as a versatile building block in synthesizing more complex organic molecules. Its ability to undergo various reactions, such as:

- Oxidation : Can yield different oxazolone derivatives using oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to simpler derivatives using agents like sodium borohydride.

- Substitution Reactions : The benzylidene and trifluoromethyl groups allow for nucleophilic substitution, facilitating further functionalization.

Material Science

Due to its unique chemical properties, this compound is being investigated for applications in developing new materials with specific functionalities. Its structural characteristics may lead to innovations in materials that require specific thermal or chemical stability.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-Benzylidene-2-(trifluoromethyl)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like cyclooxygenase-2, leading to anti-inflammatory effects . Additionally, it may interact with other proteins and receptors, modulating various biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Oxazol-5(4H)-one Derivatives

Structural Features and Substituent Effects

Oxazol-5(4H)-one derivatives vary based on substituents at positions 2 and 3. Key analogs include:

- 4-Benzylidene-2-(4-(phenylsulfonyl)phenyl)oxazol-5(4H)-one (3a) : Contains a phenylsulfonyl group at position 2, which enhances polarity and hydrogen-bonding capacity .

- 4-(4-Fluorobenzylidene)-2-(4-bromophenylsulfonyl)oxazol-5(4H)-one (3d) : Incorporates halogen atoms (F, Br) that increase toxicity and antimicrobial potency .

- 2-Phenyl-4-(phenylmethylene)oxazol-5(4H)-one : Lacks electron-withdrawing groups, resulting in lower bioactivity but reduced toxicity .

Comparison Table 1: Structural and Physical Properties

Key Observations :

Example :

- For 3a, the reaction of 2-(4-(phenylsulfonyl)benzamido)acetic acid with benzaldehyde yielded a 38% product after recrystallization .

- The trifluoromethyl analog likely requires similar conditions, though the strong electron-withdrawing nature of -CF₃ may necessitate optimized stoichiometry or catalysts.

Antioxidant Activity

- Derivatives like E1-E10 (4-(substituted benzylidene)-2-phenyloxazol-5(4H)-ones) showed moderate to high antioxidant activity in DPPH and FRAP assays, with potency influenced by para-substituted electron-donating groups (e.g., -OCH₃) .

- Trifluoromethyl Impact : The -CF₃ group may reduce antioxidant efficacy due to its electron-withdrawing nature, which destabilizes radical intermediates.

Antimicrobial Activity

- PA1-PA14 (pyrazin-2-yl analogs) demonstrated broad-spectrum activity against E. coli, S. aureus, and A. niger, with halogenated derivatives (e.g., PA3 with -Cl) being most potent .

- 3d exhibited significant antifungal activity, attributed to the synergistic effects of -Br and -F substituents .

Antitumor Activity

Toxicity Profiles

- Halogen-Free Derivatives : Exhibited the lowest toxicity in Daphnia magna assays (e.g., LC₅₀ > 100 mg/L for 3a) .

- Halogenated Derivatives : Increased toxicity (e.g., LC₅₀ = 12 mg/L for 3d) due to bioaccumulation and reactive metabolite formation .

- Trifluoromethyl Consideration : While -CF₃ is less electronegative than -Cl or -Br, its metabolic stability may result in prolonged biological half-life, necessitating careful dose optimization.

Biologische Aktivität

4-Benzylidene-2-(trifluoromethyl)oxazol-5(4H)-one is a heterocyclic compound belonging to the oxazolone family, notable for its unique structure that includes a benzylidene moiety and a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in the realms of enzyme inhibition and antimicrobial properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The trifluoromethyl group enhances the compound's lipophilicity, facilitating cellular penetration and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzylidene group can form covalent or non-covalent interactions with these targets, leading to inhibition or modulation of biological pathways. The exact pathways depend on the specific application and structural derivatives utilized.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study showed that certain derivatives had an inhibition zone diameter against E. coli comparable to standard antibiotics, indicating potential as new antimicrobial agents .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Derivative A | E. coli | 16 | |

| Derivative B | S. aureus | 12 | |

| Derivative C | E. faecalis | 14 |

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, including histone deacetylases (HDACs). In vitro studies have shown that certain derivatives can selectively inhibit HDAC8, which is crucial for cancer cell proliferation control .

Table 2: Enzyme Inhibition Potency

Case Studies

- Cytotoxicity against Leukemic Cells : A series of compounds derived from this compound were tested on leukemic cell lines (CEM, K-562). Compounds exhibited varying degrees of cytotoxicity, with some inducing significant apoptotic cell death .

- Molecular Docking Studies : Computational studies have indicated that modifications on the benzylidene moiety significantly influence binding affinity to target proteins involved in cancer progression and biofilm formation in pathogens like Candida albicans. Optimal binding was achieved with specific substitutions on the benzylidene ring .

Q & A

Q. What are the common synthetic routes for 4-Benzylidene-2-(trifluoromethyl)oxazol-5(4H)-one derivatives?

Methodological Answer: The synthesis typically involves condensation of 2-(4-substituted-benzamido)acetic acid derivatives with aromatic aldehydes (e.g., 3-bromobenzaldehyde or 4-iodobenzaldehyde) under reflux conditions. Key reagents include acetic anhydride and sodium acetate as catalysts. For example, 4-benzylidene derivatives are formed via cyclization of intermediate hippuric acid analogs . Optimization of reaction time (e.g., 48 hours) and solvent selection (e.g., acetonitrile or 1,4-dioxane) improves yields.

Q. How is structural characterization performed for these oxazol-5(4H)-one derivatives?

Methodological Answer: Characterization relies on multi-spectral analysis:

- IR spectroscopy identifies carbonyl (C=O) stretches at ~1750–1800 cm⁻¹ and exocyclic double bonds (C=C) at ~1600 cm⁻¹.

- ¹H/¹³C-NMR confirms substituent positions (e.g., benzylidene protons as singlets at δ 7.2–8.5 ppm; trifluoromethyl groups as quartets in ¹⁹F-NMR).

- Mass spectrometry (MS) validates molecular ion peaks and fragmentation patterns.

Elemental analysis ensures stoichiometric purity .

Q. What in vitro models are used to assess cytotoxicity for these compounds?

Methodological Answer: Cytotoxicity is evaluated using aquatic organisms like Daphnia magna and Artemia salina (brine shrimp) via lethality assays. Test compounds are dissolved in DMSO and serially diluted (10–1000 µg/mL). Mortality rates are recorded after 24–48 hours, with LC₅₀ values calculated using probit analysis. These models are cost-effective and ethically compliant for preliminary toxicity screening .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing oxazol-5(4H)-ones be addressed?

Methodological Answer: Diastereoselectivity is achieved using chiral auxiliaries or Lewis acids (e.g., BF₃·OEt₂) to control cyclization. For example, Ritter-like reactions on cyclic N,O-acetals yield enantioenriched γ-aminoalcohols. Absolute configuration is confirmed via X-ray crystallography (e.g., using SHELXL for refinement) or optical rotation measurements .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies in antimicrobial or cytotoxic results may arise from variations in:

- Test organisms : Gram-positive vs. Gram-negative bacteria exhibit differing membrane permeability.

- Solubility : DMSO concentrations >1% can skew results.

- Assay protocols : Standardize incubation times and nutrient media.

Cross-validation using orthogonal assays (e.g., MTT for mammalian cells) and dose-response curves improves reliability .

Q. What computational approaches identify molecular targets for oxazol-5(4H)-ones?

Methodological Answer: Molecular docking against COX-1/2, TRPA1, and TRPV1 receptors predicts binding affinities. Protocols include:

Q. How is racemization mediated by oxazol-5(4H)-one intermediates managed in peptide synthesis?

Methodological Answer: Racemization occurs via oxazolone formation during amino acid activation. Mitigation strategies include:

Q. What mechanisms govern photochemical reactions of trifluoromethylated oxazolones?

Methodological Answer: UV irradiation induces hydrogen atom transfer (HAT) or Norrish-type reactions. Quantum yields (Φ) are measured using ferrioxalate actinometry. Substituents (e.g., 4-methoxyphenyl) reduce Φ due to electron-donating effects, slowing radical recombination. Decarboxylation pathways are tracked via ¹⁹F-NMR .

Q. How are structure-activity relationships (SARs) established for antioxidant properties?

Methodological Answer: SARs are derived by modifying arylidene substituents (e.g., hydroxy/methoxy groups at para positions enhance DPPH radical scavenging). IC₅₀ values are correlated with Hammett σ constants to assess electron-donating/withdrawing effects. QSAR models validate substituent contributions to redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.